molecular formula C10H12O2 B2776677 2-(Cyclopropylmethoxy)phenol CAS No. 25947-69-7

2-(Cyclopropylmethoxy)phenol

Cat. No. B2776677
CAS RN: 25947-69-7
M. Wt: 164.204
InChI Key: YDZSEXUMNNEHKE-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethoxy)phenol” is an organic compound with the molecular formula C10H12O2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylmethoxy)phenol” consists of a phenol group with a cyclopropylmethoxy substituent. Phenolic compounds are classified as simple phenols or polyphenols based on the number of phenol units in the molecule .


Chemical Reactions Analysis

Phenols, including “2-(Cyclopropylmethoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Scientific Research Applications

Synthetic Strategies and Complex m-Aryloxy Phenols

2-(Cyclopropylmethoxy)phenol: , also known as m-aryloxy phenol , has garnered attention due to its potential as a building block for various applications. Recent advances in synthetic methods have allowed for the preparation of complex m-aryloxy phenols with specific functional groups, such as esters, nitriles, and halogens. These functional groups impart unique properties to the compounds .

Hydroxylation of Benzenes: Hydroxylation reactions play a crucial role in the synthesis of m-aryloxy phenols. Researchers have developed innovative strategies to introduce hydroxyl groups onto the aromatic ring, enabling the creation of diverse derivatives.

Nucleophilic Aromatic Substitutions: Nucleophilic aromatic substitutions provide a pathway for functionalizing the phenolic ring. By replacing specific atoms or groups, scientists can tailor the properties of m-aryloxy phenols for specific applications.

Electrophilic Aromatic Substitutions: Electrophilic aromatic substitutions allow the introduction of various substituents onto the phenolic ring. These modifications enhance the compound’s reactivity and stability.

Metal-Catalyzed Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions enable the synthesis of complex m-aryloxy phenols by connecting different aromatic moieties. These reactions offer versatility and efficiency in creating novel compounds.

Biological Activities

Anti-Tumor Effects: Emerging research suggests that m-aryloxy phenols may possess anti-tumor properties. Their impact on cancer cells warrants further investigation.

Anti-Inflammatory Effects: Inflammation plays a role in various diseases. Some m-aryloxy phenols exhibit anti-inflammatory activity, making them potential candidates for therapeutic interventions.

Safety And Hazards

Phenol, a related compound, is known to cause skin irritation and specific target organ toxicity upon single exposure . It’s important to handle “2-(Cyclopropylmethoxy)phenol” with care, considering the potential hazards associated with phenolic compounds.

Future Directions

Phenolic compounds, including “2-(Cyclopropylmethoxy)phenol”, have shown potential in various fields of research and industry. Their potent antimicrobial activities can be significantly enhanced through functionalization . Future research could focus on exploring these potentials further.

properties

IUPAC Name

2-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZSEXUMNNEHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)phenol

Synthesis routes and methods

Procedure details

Catechol (110 g) is dissolved in 800 ml isopropanol. A solution of sodium hydroxide (41 g) in 45 ml water is added followed by cyclopropylmethyl chloride (155 g, 70% pure) and potassium iodide (5 g). The reaction mixture is stirred under nitrogen at reflux for 16 hours. The mixture is cooled to room temperature and the solid filtered off and washed with isopropanol. The filtrate is concentrated under reduced pressure, the brown residue dissolved in toluene (600 ml), 3 N hydrochloric acid added to acidify to pH 1 and the organic phase washed consecutively with water (4×100 ml), aqueous sodium bisulfite and water (3×100 ml). The organic layer is dried over anhydrous sodium sulfate, filtered through basic alumina (300 g) to remove any remaining catechol and concentrated under reduced pressure. The residue is distilled in vacuo through a Vigreaux column with reflux distilling head to give 2-(cyclopropylmethoxy)phenol, bp. 66°-68°/0.1 mm.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

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